Tizoxanide Sulfate
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Overview
Description
Mechanism of Action
Target of Action
Tizoxanide Sulfate, the active metabolite of Nitazoxanide, has a broad-spectrum anti-infective effect against various pathogens, including protozoa, helminths, anaerobic and microaerophilic bacteria, and viruses . It has been identified as a potent inhibitor of NMRAL1 , a protein involved in cellular stress responses.
Mode of Action
The most widely accepted mechanism of this compound is believed to be the disruption of the energy metabolism in anaerobic microbes by inhibition of the pyruvate: ferredoxin/flavodoxin oxidoreductase (PFOR) cycle . In parasitic-protozoa, this compound also induces lesions in the cell membranes and depolarizes the mitochondrial membrane .
Biochemical Pathways
This compound exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and suppressing the activation of the NF-κB and the MAPK signaling pathways in LPS-treated macrophage cells . It also induces autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway .
Biochemical Analysis
Biochemical Properties
Tizoxanide Sulfate interacts with various biomolecules in the cell. It has been shown to regulate the PI3K/Akt/mTOR signaling pathway , a crucial biochemical reaction pathway in cells. This interaction influences the conversion of LC3-I to LC3-II, the formation of autophagy vacuoles, and the degradation of SQSTM1/p62 in a concentration- and time-dependent manner in RAW264.7 cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to induce autophagy in RAW264.7 macrophage cells by inhibiting the PI3K/Akt/mTOR signaling pathway . It also has a broad antimicrobial effect, lowering cell metabolism and RNA processing and modification .
Molecular Mechanism
The molecular mechanism of this compound involves inhibiting the production of pro-inflammatory cytokines and suppressing the activation of the NF-κB and the MAPK signaling pathways in LPS-treated macrophage cells . It also inhibits the phosphorylation of IKK-α and degradation of IκB by LPS in macrophage cells .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed. A validated LC-MS/MS analytical method capable of quantifying this compound in multiple matrices has shown minimal impact of matrix effects. The validated assay was linear from 15.6 ng/mL to 1000 ng/mL .
Metabolic Pathways
This compound is involved in the PI3K/Akt/mTOR signaling pathway . It promotes the conversion of LC3-I to LC3-II, the formation of autophagy vacuoles, and the degradation of SQSTM1/p62 in a concentration- and time-dependent manner in RAW264.7 cells .
Transport and Distribution
Sulfate is taken up in an active process usually against a concentration gradient across the plasma membrane of root cells .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Rna localization, a related concept, is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tizoxanide Sulfate typically involves the hydrolysis of Nitazoxanide. The process begins with the reaction of Nitazoxanide with aqueous hydrochloric acid at elevated temperatures (around 50°C), leading to the formation of Tizoxanide. This intermediate is then further reacted with sulfuric acid to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The reaction conditions are optimized to achieve high yields and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Tizoxanide Sulfate undergoes various chemical reactions, including:
Hydrolysis: Conversion of Nitazoxanide to Tizoxanide.
Conjugation: Formation of this compound and Tizoxanide Glucuronide.
Common Reagents and Conditions:
Hydrochloric Acid: Used in the hydrolysis of Nitazoxanide.
Sulfuric Acid: Used in the formation of this compound.
Major Products:
Tizoxanide: The primary metabolite formed from the hydrolysis of Nitazoxanide.
This compound: Formed through the conjugation of Tizoxanide with sulfuric acid.
Scientific Research Applications
Tizoxanide Sulfate has a broad spectrum of applications in scientific research:
Comparison with Similar Compounds
Nitazoxanide: The parent compound from which Tizoxanide is derived.
Tizoxanide Glucuronide: Another metabolite of Nitazoxanide.
Metronidazole: A commonly used antiparasitic agent.
Uniqueness: Tizoxanide Sulfate is unique due to its broad-spectrum activity against a wide range of pathogens, including protozoa, helminths, and anaerobic bacteria. Unlike Metronidazole, this compound retains activity against metronidazole-resistant strains, making it a valuable alternative in cases of resistance .
Properties
IUPAC Name |
[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] hydrogen sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O7S2/c14-9(12-10-11-5-8(21-10)13(15)16)6-3-1-2-4-7(6)20-22(17,18)19/h1-5H,(H,11,12,14)(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOHKCVYPSCCMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.